molecular formula C19H21N7O3 B14105386 3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14105386
M. Wt: 395.4 g/mol
InChI Key: ZAJKXESGPPSDPA-UHFFFAOYSA-N
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Description

3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, including a hydrazinyl group and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives and indole-based compounds. The key steps in the synthesis may involve:

    Condensation Reactions: The formation of the hydrazinyl group through condensation reactions between hydrazine derivatives and carbonyl-containing compounds.

    Substitution Reactions: Introduction of the methyl and pentyl groups through nucleophilic substitution reactions.

    Cyclization Reactions: Formation of the indole moiety through cyclization reactions involving aromatic precursors.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, pressure, and reaction time. Catalysts and solvents may also be used to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The indole moiety and hydrazinyl group play crucial roles in these interactions, influencing the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-pentyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its combination of a purine core with an indole moiety and hydrazinyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C19H21N7O3

Molecular Weight

395.4 g/mol

IUPAC Name

8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methyl-7-pentylpurine-2,6-dione

InChI

InChI=1S/C19H21N7O3/c1-3-4-7-10-26-14-15(25(2)19(29)22-17(14)28)21-18(26)24-23-13-11-8-5-6-9-12(11)20-16(13)27/h5-6,8-9,20,27H,3-4,7,10H2,1-2H3,(H,22,28,29)

InChI Key

ZAJKXESGPPSDPA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C

Origin of Product

United States

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